

# A Comparative Metabolomics Guide to Vitamin D2 and D3 Supplementation

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## Compound of Interest

Compound Name: 24, 25-Dihydroxy VD2

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This guide provides an objective comparison of the metabolic and physiological effects of vitamin D2 (ergocalciferol) and vitamin D3 (cholecalciferol) supplementation. The information presented is supported by experimental data from human clinical trials and metabolomics studies, intended to inform research and development in nutrition and therapeutics.

## Executive Summary

Vitamin D, essential for calcium homeostasis and bone health, also plays a crucial role in immune function and other physiological processes. The two major forms, vitamin D2 and D3, have long been considered equivalent, but recent metabolomic and transcriptomic studies reveal significant differences in their metabolic fate and biological activities. While both forms can increase total 25-hydroxyvitamin D [25(OH)D] levels, the primary indicator of vitamin D status, vitamin D3 is more effective at raising and maintaining these levels.<sup>[1][2][3]</sup> Furthermore, supplementation with vitamin D2 and D3 leads to distinct downstream metabolic and gene expression profiles, particularly within the immune system.

## Comparative Metabolomics of Vitamin D2 and D3 Supplementation

Supplementation with vitamin D2 and D3 results in quantifiable differences in the serum concentrations of their respective metabolites. The following tables summarize data from

human clinical trials that utilized liquid chromatography-tandem mass spectrometry (LC-MS/MS) for metabolite quantification.

Table 1: Serum 25-Hydroxyvitamin D [25(OH)D] Metabolites After Supplementation

This table presents the mean serum concentrations of 25(OH)D<sub>2</sub>, 25(OH)D<sub>3</sub>, and total 25(OH)D in healthy adults following daily supplementation with either vitamin D<sub>2</sub> or vitamin D<sub>3</sub>.

Metabolite	Supplementati on Group	Baseline (nmol/L)	Post- Supplementati on (nmol/L)	Change (nmol/L)
25(OH)D <sub>2</sub>	Vitamin D <sub>2</sub> (1000 IU/day)	5.0 ± 2.5	45.0 ± 12.5	+40.0
Vitamin D <sub>3</sub> (1000 IU/day)	4.7 ± 2.2	4.5 ± 2.0	-0.2	
25(OH)D <sub>3</sub>	Vitamin D <sub>2</sub> (1000 IU/day)	50.0 ± 15.0	40.0 ± 12.5	-10.0
Vitamin D <sub>3</sub> (1000 IU/day)	52.5 ± 17.5	82.5 ± 20.0	+30.0	
Total 25(OH)D	Vitamin D <sub>2</sub> (1000 IU/day)	55.0 ± 15.0	85.0 ± 17.5	+30.0
Vitamin D <sub>3</sub> (1000 IU/day)	57.2 ± 17.7	87.0 ± 20.0	+29.8	

Data adapted from a study in healthy adults supplemented for 11 weeks.[\[4\]](#)

Table 2: Serum 1,25-Dihydroxyvitamin D [1,25(OH)<sub>2</sub>D] Metabolites After Supplementation

This table shows the mean serum concentrations of the active hormonal forms, 1,25(OH)<sub>2</sub>D<sub>2</sub> and 1,25(OH)<sub>2</sub>D<sub>3</sub>, after daily supplementation.

Metabolite	Supplementati on Group	Baseline (pg/mL)	Post- Supplementati on (pg/mL)	Change (pg/mL)
1,25(OH)2D2	Vitamin D2 (1000 IU/day)	Undetectable	7.4 ± 4.4	+7.4
Vitamin D3 (1000 IU/day)	Undetectable	Undetectable	0	
1,25(OH)2D3	Vitamin D2 (1000 IU/day)	32.0 ± 10.2	22.1 ± 8.0	-9.9
Vitamin D3 (1000 IU/day)	31.5 ± 9.8	32.5 ± 10.5	+1.0	
Total 1,25(OH)2D	Vitamin D2 (1000 IU/day)	32.0 ± 10.2	29.5 ± 9.5	-2.5
Vitamin D3 (1000 IU/day)	31.5 ± 9.8	32.5 ± 10.5	+1.0	

Data adapted from Biancuzzo et al., 2013, following 11 weeks of supplementation.[2][4]

Table 3: Serum 24,25-Dihydroxyvitamin D3 [24,25(OH)2D3] After Supplementation

This table illustrates the impact of both vitamin D2 and D3 supplementation on the catabolic metabolite 24,25(OH)2D3.

Metabolite	Supplementation Group	Baseline (ng/mL)	Post- Supplementation (ng/mL)
24,25(OH)2D3	Vitamin D2 (50,000 IU/week)	2.3 ± 1.0	1.8 ± 0.8
Vitamin D3 (50,000 IU/week)	2.1 ± 0.9	4.8 ± 2.1	

Data represents findings from a study in adults with vitamin D insufficiency supplemented for 8 weeks.

## Experimental Protocols

The accurate quantification of vitamin D metabolites is critical for comparative studies and is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

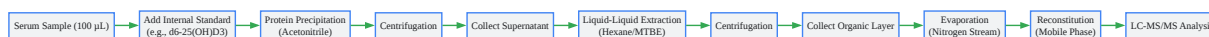
### Detailed Methodology for Serum Vitamin D Metabolite Analysis by LC-MS/MS

This protocol provides a generalized workflow for the simultaneous measurement of multiple vitamin D metabolites in human serum.

- Sample Preparation:
  - Protein Precipitation: To 100  $\mu$ L of serum, add 300  $\mu$ L of acetonitrile containing an internal standard (e.g., deuterated 25(OH)D<sub>3</sub>). Vortex vigorously to precipitate proteins. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
  - Liquid-Liquid Extraction (LLE): Transfer the supernatant from the protein precipitation step to a new tube. Add an equal volume of a non-polar solvent such as hexane or methyl tert-butyl ether (MTBE). Vortex thoroughly and centrifuge to separate the aqueous and organic layers. The vitamin D metabolites will partition into the organic layer.
  - Evaporation and Reconstitution: Carefully collect the organic layer and evaporate to dryness under a stream of nitrogen gas. Reconstitute the dried extract in a small volume (e.g., 100  $\mu$ L) of the initial mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
  - Chromatographic Separation: Utilize a C18 reversed-phase column for the separation of vitamin D metabolites. A gradient elution with a mobile phase consisting of water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) is typically employed.
  - Mass Spectrometry Detection: Perform detection using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode.

Monitor the specific precursor-to-product ion transitions for each metabolite and internal standard in Multiple Reaction Monitoring (MRM) mode.

Below is a graphical representation of a typical experimental workflow for the analysis of vitamin D metabolites.



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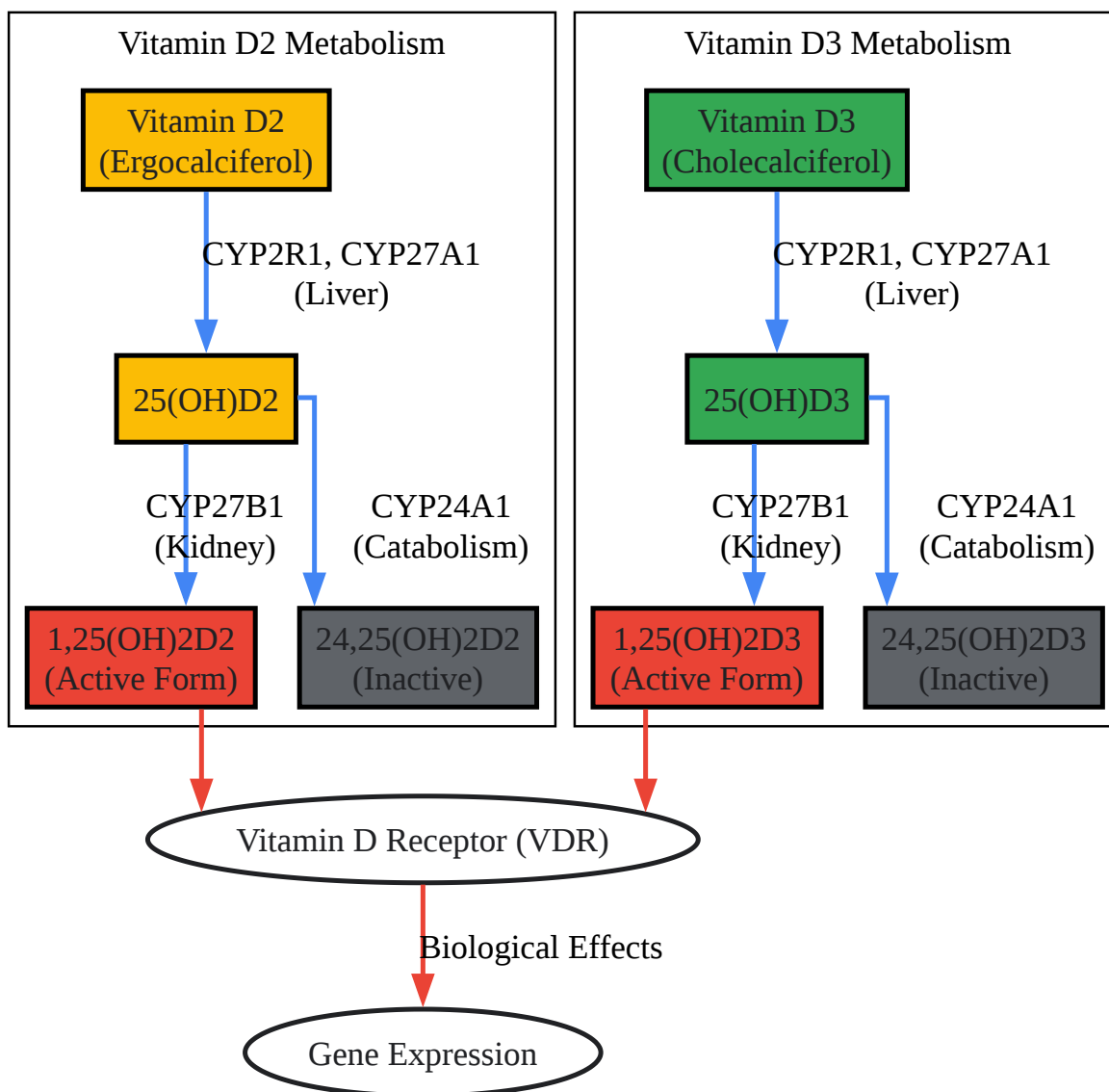
Experimental workflow for vitamin D metabolite analysis.

## Differential Signaling Pathways

Recent transcriptomic studies have revealed that vitamin D2 and D3 supplementation have distinct effects on gene expression, particularly in immune cells.[5][6] This suggests that their metabolites may interact differently with the vitamin D receptor (VDR) and modulate downstream signaling pathways uniquely.

## Common Metabolic Pathway of Vitamin D

Both vitamin D2 and D3 undergo a two-step hydroxylation process to become biologically active. The first hydroxylation occurs in the liver to form 25-hydroxyvitamin D [25(OH)D], and the second occurs primarily in the kidneys to form 1,25-dihydroxyvitamin D [1,25(OH)2D], the active hormonal form.

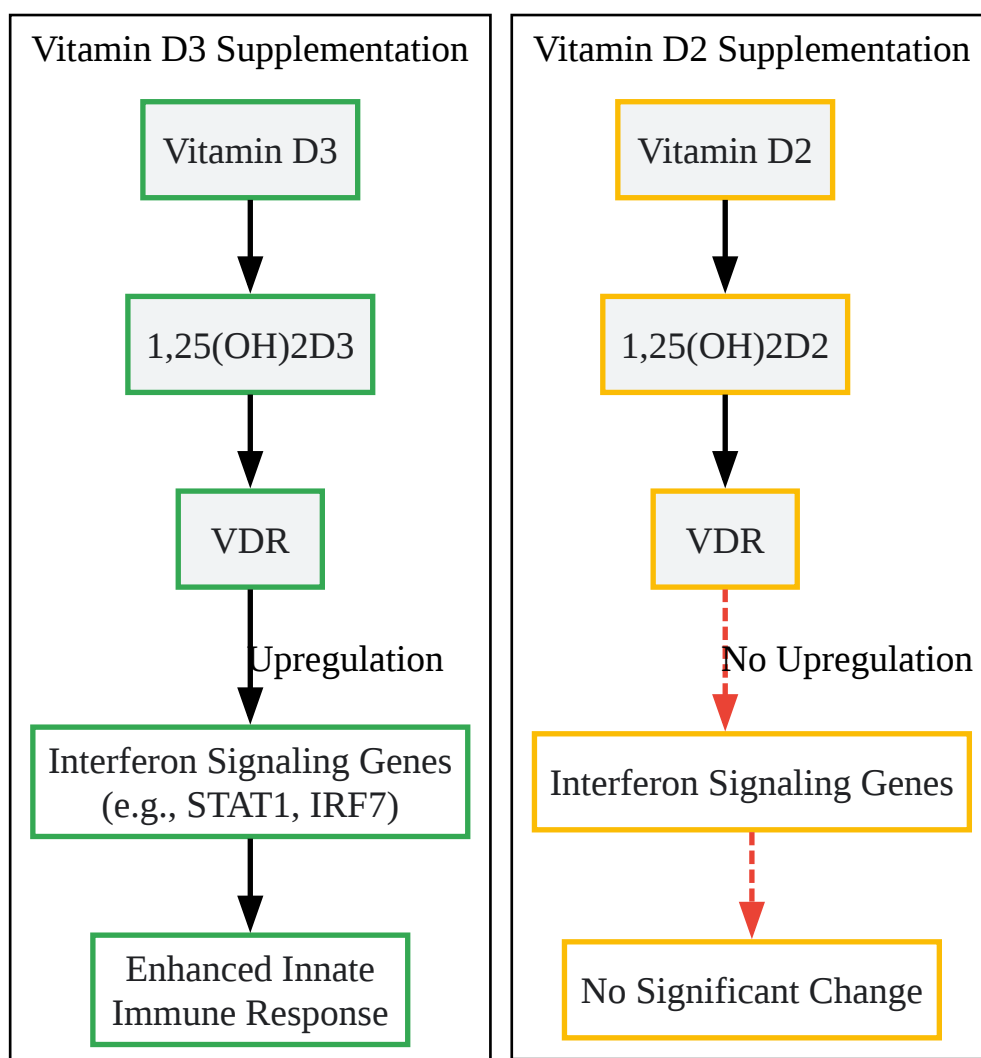


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Metabolic activation and catabolism of Vitamin D2 and D3.

## Differential Impact on Immune Gene Expression

A key finding from comparative transcriptomics is the differential effect of vitamin D2 and D3 on immune-related gene expression. Notably, vitamin D3 supplementation has been shown to upregulate genes involved in type I and type II interferon signaling, which are critical for antiviral and antibacterial innate immunity. In contrast, vitamin D2 did not show this effect.[3][5]



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Differential effects on interferon signaling pathways.

## Conclusion

The available evidence strongly suggests that vitamin D2 and vitamin D3 are not biologically equivalent. Vitamin D3 is more effective in raising and maintaining serum 25(OH)D concentrations. Metabolomic profiling reveals distinct patterns of downstream metabolites, and transcriptomic analyses indicate differential effects on gene expression, particularly within the immune system. For research, clinical, and drug development purposes, it is crucial to consider these differences. The choice between vitamin D2 and D3 may have significant implications for therapeutic outcomes, especially in contexts where immune modulation is a desired effect.

Further research is warranted to fully elucidate the distinct physiological consequences of supplementation with these two forms of vitamin D.

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